Cas no 2002167-98-6 (5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid)
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Isoxazolecarboxylic acid, 5-(5-bromo-3-pyridinyl)-
- 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid
-
- MDL: MFCD32708735
- Inchi: 1S/C9H5BrN2O3/c10-6-1-5(3-11-4-6)8-2-7(9(13)14)12-15-8/h1-4H,(H,13,14)
- InChI Key: ZXVGBQDTNCEMAV-UHFFFAOYSA-N
- SMILES: O1C(C2=CC(Br)=CN=C2)=CC(C(O)=O)=N1
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1052308-1g |
5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid |
2002167-98-6 | 95% | 1g |
$1000 | 2024-07-19 | |
| Enamine | EN300-1909138-1g |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
2002167-98-6 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1909138-5g |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
2002167-98-6 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1909138-10g |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
2002167-98-6 | 10g |
$3622.0 | 2023-09-18 | ||
| Enamine | EN300-1909138-0.05g |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
2002167-98-6 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1909138-0.1g |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
2002167-98-6 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1909138-0.25g |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
2002167-98-6 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1909138-0.5g |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
2002167-98-6 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1909138-1.0g |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
2002167-98-6 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1909138-2.5g |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid |
2002167-98-6 | 2.5g |
$1650.0 | 2023-09-18 |
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid
Introduction to 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic Acid (CAS No. 2002167-98-6)
5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2002167-98-6, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a brominated pyridine moiety and an oxazole ring in its molecular structure endows it with distinct chemical reactivity and biological activity, making it a valuable scaffold for medicinal chemists.
The compound's structure consists of a pyridine ring substituted with a bromine atom at the 5-position and an oxazole ring linked to the 3-position of the pyridine. This arrangement creates a versatile platform for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties. The oxazole moiety, known for its stability and ability to engage in hydrogen bonding, contributes to the compound's solubility and bioavailability, which are critical factors in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those incorporating oxazole and pyridine units. These structures have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of 1,2-oxazoles have shown promise in inhibiting various enzymatic targets associated with diseases such as cancer and autoimmune disorders. The bromopyridine component further enhances the compound's utility by providing a handle for selective functionalization via cross-coupling reactions.
One of the most compelling aspects of 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid is its role as a key intermediate in the synthesis of more complex pharmaceutical molecules. Researchers have leveraged this compound to develop novel inhibitors targeting kinases and other enzymes implicated in signal transduction pathways. For example, studies have demonstrated that certain derivatives of this compound exhibit potent activity against tyrosine kinases, which are overexpressed in many cancer cell lines. This has spurred further investigation into optimizing its pharmacokinetic profile and exploring its therapeutic efficacy in preclinical models.
The bromine atom at the 5-position of the pyridine ring is particularly noteworthy, as it serves as an excellent site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules and have been extensively used in drug discovery to introduce diverse functional groups into target scaffolds. By employing techniques such as Suzuki-Miyaura or Buchwald-Hartwig couplings, chemists can seamlessly integrate this compound into larger molecular frameworks, thereby generating novel candidates with enhanced biological activity.
Recent advancements in computational chemistry have also contributed to the understanding of 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping to rationalize its observed pharmacological effects. These computational approaches complement experimental efforts by predicting binding affinities and identifying key residues involved in drug-receptor interactions. Such insights are invaluable for guiding the design of next-generation analogs with improved potency and selectivity.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination of a pyridine derivative followed by condensation with appropriate reagents to form the oxazole ring. Optimization of reaction conditions is crucial to achieve high yields and purity, which are essential for subsequent pharmacological evaluation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biologically active derivatives.
In conclusion, 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid represents a promising scaffold for pharmaceutical innovation. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in medicinal chemistry research for years to come.
2002167-98-6 (5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)